molecular formula C17H16N2O B2417394 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole CAS No. 708998-07-6

3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole

Cat. No. B2417394
CAS RN: 708998-07-6
M. Wt: 264.328
InChI Key: MCQHPQSVZAQGAM-UHFFFAOYSA-N
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Description

3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole, also known as PPO, is a heterocyclic compound. It has a molecular formula of C17H16N2O and a molecular weight of 264.328 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .

Scientific Research Applications

Apoptosis Induction and Anticancer Potential

  • 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazoles have been identified as apoptosis inducers in cancer research. One study demonstrated their potential as anticancer agents by inducing cell death in tumor cells through apoptosis. Specifically, they target tail-interacting protein 47 (TIP47), an insulin-like growth factor II (IGF II) receptor binding protein (Cai, Drewe, & Kasibhatla, 2006).

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

  • Computational and pharmacological evaluations of 1,2,4-oxadiazole derivatives, including 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole, highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant activities. These compounds exhibited moderate binding and inhibitory effects in various assays, demonstrating their pharmacological versatility (Faheem, 2018).

Antimicrobial and Antileishmanial Activities

  • Research on 1,2,4-oxadiazoles also extends to antimicrobial applications. For example, a study on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one revealed low effectiveness against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

Chemical Genetics and Drug Discovery

  • The role of 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazoles in chemical genetics is notable. They serve as a tool in drug discovery, particularly in identifying and understanding signaling pathways and druggable targets in cancer research (Zhang et al., 2005).

Structural Studies and Molecular Rearrangements

  • Structural studies of 1,2,4-oxadiazoles, including this compound, have been conducted to understand their molecular arrangements and reactivity. For instance, a study investigated the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in a reaction involving 3-amino-4-benzoylfurazan and potassium ethoxide, thereby enhancing understanding of these compounds’ chemical behavior (Viterbo, Calvino, & Serafino, 1980).

Future Directions

The future directions for research on 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole could include further exploration of its biological activity, potential applications in medicinal chemistry, and development of novel synthetic routes. The compound’s potential as an antituberculosis agent suggests it could be a promising area for future research.

properties

IUPAC Name

3-phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-15(13-9-5-3-6-10-13)17-18-16(19-20-17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQHPQSVZAQGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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